O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
Description
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a fluorinated hydroxylamine derivative characterized by a hydroxylamine group (-NHOH) bound to a 2,4-difluorophenyl substituent, with a hydrochloride counterion. Fluorinated hydroxylamine derivatives are often employed as derivatization reagents for carbonyl-containing compounds, leveraging their electron-withdrawing fluorine substituents to enhance reactivity and stability . The 2,4-difluoro substitution on the phenyl ring likely confers distinct electronic and steric properties compared to mono- or polyfluorinated analogs, influencing solubility, thermal stability, and reactivity in nucleophilic or electrophilic reactions.
Properties
Molecular Formula |
C6H6ClF2NO |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
O-(2,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H |
InChI Key |
VULKGJNLFGRIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)ON.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination of Chloroisonitrosoacetone | Chlorine gas (Cl₂) reacted with a mixture of chloroisonitrosoacetone and water | Formation of chlorinated intermediate containing phosgene oxime |
| 2 | Distillation of chlorinated solution | Reduced pressure distillation at 0–50°C | Concentrated solution rich in phosgene oxime |
| 3 | Hydrolysis of phosgene oxime | Heating with hydrochloric acid (HCl) | Hydroxylamine hydrochloride formation |
This process is detailed in multiple patents and research articles, emphasizing controlled chlorination at low temperatures to prevent overreaction or side-product formation.
Reaction Mechanism
The chlorination converts the chloroisonitrosoacetone into an intermediate containing a chlorinated oxime structure, which upon hydrolysis yields hydroxylamine hydrochloride. The overall reaction can be summarized as:
$$
\text{Chloroisonitrosoacetone} + \text{Cl}_2 \rightarrow \text{Chlorinated oxime intermediate} \xrightarrow{\text{HCl, heat}} \text{Hydroxylamine hydrochloride}
$$
Alternative Synthesis: Reduction of Nitroarenes and Aromatic Precursors
Based on research from PubMed and chemical synthesis literature , another viable pathway involves:
- Preparation of 2,4-difluoronitrobenzene as a precursor
- Reduction of the nitro group to hydroxylamine
Reduction of Nitroaromatic Precursors
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of difluorobenzene derivatives | Nitration using HNO₃/H₂SO₄ | Produces 2,4-difluoronitrobenzene |
| 2 | Reduction of nitro group | Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., Fe/HCl) | Converts nitro to hydroxylamine |
| 3 | Conversion to hydrochloride salt | Treatment with HCl | Yields O-(2,4-difluorophenyl)hydroxylamine hydrochloride |
This method is advantageous for its selectivity and potential for large-scale production, especially when high-purity intermediates are available.
Data and Material Balances
Table 1: Typical Reaction Data for Chlorination-Hydrolysis Method
| Parameter | Value | Reference |
|---|---|---|
| Starting chloroisonitrosoacetone | 100 g | EP0440582A1 |
| Chlorine gas consumption | 1.2 mol | EP0440582A1 |
| Reaction temperature | 0–50°C | EP0440582A1 |
| Hydrolysis temperature | 40–45°C | EP0440582A1 |
| Yield of hydroxylamine hydrochloride | 85–90% | Patent and literature |
Table 2: Reduction Method Data
| Parameter | Value | Reference |
|---|---|---|
| Starting 2,4-difluoronitrobenzene | 100 g | Literature |
| Reducing agent | H₂ / Pd-C | Literature |
| Reaction temperature | Room temperature to 50°C | Literature |
| Yield of this compound | 75–85% | Research articles |
Chemical Reactions Analysis
Types of Reactions
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes and hydrazones. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent formation of the desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key structural, synthetic, and functional differences between O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride and its analogs. Data are compiled from peer-reviewed studies, safety reports, and chemical catalogs.
Structural and Electronic Properties
Q & A
Q. What are the key structural features of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride that influence its reactivity and biological activity?
The compound’s reactivity stems from its hydroxylamine group and the 2,4-difluorophenyl moiety. The fluorine atoms at the ortho (2) and para (4) positions enhance lipophilicity and electronic effects, improving membrane permeability and stability. This substitution pattern also reduces steric hindrance compared to bulkier substituents, facilitating nucleophilic reactions. The hydroxylamine group participates in redox reactions and enzyme inhibition, making it relevant in medicinal chemistry .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves reacting 2,4-difluorophenyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate) in an inert atmosphere. Purification via recrystallization from polar solvents like ethanol yields high-purity product. Alternative routes include reduction of nitro precursors or substitution reactions with hydroxylamine derivatives. Temperature control (room temperature to mild reflux) minimizes decomposition of the hydroxylamine group .
Q. How does the compound’s fluorination pattern compare to similar hydroxylamine derivatives in terms of physicochemical properties?
Compared to mono-fluoro or non-fluorinated analogs, the 2,4-difluoro substitution increases electron-withdrawing effects, lowering pKa of the hydroxylamine group and enhancing oxidative stability. This configuration also improves solubility in aprotic solvents (e.g., DMF or DMSO), critical for organic synthesis. A comparison with 2,5-difluoro and 3-fluoro analogs shows distinct biological activity profiles due to differences in electronic and steric environments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in inhibition efficacy (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. To address this:
- Standardize assay protocols using recombinant enzymes under controlled redox conditions.
- Employ kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Validate findings with structural analyses (X-ray crystallography or NMR) to map binding interactions with active sites .
Q. How can reaction conditions be optimized to suppress side reactions during synthesis?
Competing side reactions (e.g., over-oxidation to nitroso derivatives or hydrolysis) are mitigated by:
- Using anhydrous solvents (e.g., dry THF) and inert gas purging to prevent moisture/oxygen exposure.
- Controlling reaction temperature (0–5°C for exothermic steps).
- Adding stabilizing agents like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation. Monitoring progress via TLC or HPLC ensures timely termination of reactions .
Q. What methodologies confirm the compound’s interaction with cellular redox pathways?
- Fluorescent Probes: Use ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress in treated cell lines.
- Electrochemical Analysis: Cyclic voltammetry measures redox potentials, identifying reversible oxidation/reduction peaks.
- Metabolomic Profiling: LC-MS/MS tracks changes in glutathione levels and NAD+/NADH ratios, linking the compound to redox homeostasis .
Q. How does the 2,4-difluoro substitution impact the compound’s pharmacokinetic properties in preclinical models?
Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. In vivo studies in rodent models show prolonged half-life (t1/2 = 4.2 hr vs. 1.8 hr for non-fluorinated analogs) and higher bioavailability (∼65% vs. 30%). Tissue distribution assays reveal preferential accumulation in liver and kidney due to lipophilicity-driven passive diffusion .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment and structural validation?
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., nitroso byproducts).
- NMR Spectroscopy: 1H/19F NMR confirms substitution pattern and hydroxylamine proton integration.
- X-ray Diffraction: Resolves crystal structure to validate stereochemistry and intermolecular interactions .
Q. How to design dose-response studies for toxicity evaluation in cell-based assays?
- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.
- Include positive controls (e.g., hydrogen peroxide for oxidative stress) and negative controls (vehicle-only treatment).
- Assess cytotoxicity via MTT or LDH assays, correlating results with redox activity data to differentiate therapeutic vs. toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
